molecular formula C13H28O3 B14549193 2-Methyloxirane;octan-1-ol;oxirane CAS No. 61827-84-7

2-Methyloxirane;octan-1-ol;oxirane

Cat. No.: B14549193
CAS No.: 61827-84-7
M. Wt: 232.36 g/mol
InChI Key: DQCBTPTZYIQPQZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

61827-84-7

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

2-methyloxirane;octan-1-ol;oxirane

InChI

InChI=1S/C8H18O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9;1-3-2-4-3;1-2-3-1/h9H,2-8H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

DQCBTPTZYIQPQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO.CC1CO1.C1CO1

Related CAS

61827-84-7
37311-02-7
113609-84-0

Origin of Product

United States

Preparation Methods

Chlorohydrin Process

The traditional chlorohydrin method involves reacting propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrohalogenation with calcium hydroxide. Key limitations include chlorine byproducts and environmental concerns.

Reaction Scheme :
$$
\text{CH}3\text{CH=CH}2 + \text{Cl}2 + \text{H}2\text{O} \rightarrow \text{CH}3\text{CH(OH)CH}2\text{Cl} \xrightarrow{\text{Ca(OH)}2} \text{C}3\text{H}6\text{O} + \text{CaCl}2 + \text{H}_2\text{O}
$$

Hydroperoxide Process (Halcon Method)

This industrial route oxidizes propylene using tert-butyl hydroperoxide in the presence of molybdenum catalysts, yielding propylene oxide and tert-butanol.

Conditions :

  • Temperature: 80–120°C
  • Pressure: 20–30 bar
  • Yield: 85–90%

Dimethyl Sulfide-Mediated Epoxidation

Patent US10053436B2 discloses a novel method using dimethyl sulfide (DMS) and dimethyl sulfate (DMS) with potassium hydroxide (KOH) to synthesize substituted oxiranes from ketones. Applied to propylene oxide synthesis:

Procedure :

  • React acetone with DMS and DMS in a 1:1–2:1 molar ratio.
  • Add aqueous KOH to form trimethylsulfonium methylsulfate.
  • Stir at 25–50°C for 4–8 hours.
  • Isolate propylene oxide via distillation.

Advantages :

  • High yield (≥75%)
  • Minimal organic solvents (<10 wt%)

Synthesis of Octan-1-ol (1-Octanol)

Ziegler Alcohol Synthesis

The Ziegler process oligomerizes ethylene using triethylaluminum, followed by oxidation and hydrolysis to yield even-carbon alcohols like 1-octanol.

Key Steps :
$$
\text{Al(C}2\text{H}5\text{)}3 + 6\text{C}2\text{H}4 \rightarrow \text{Al(C}2\text{H}5\text{)(C}8\text{H}{17}\text{)}2 \xrightarrow{\text{O}2, \text{H}2\text{O}} \text{C}8\text{H}{17}\text{OH}
$$

Yield : 70–80%

Hydroformylation of Heptene

Rhodium or cobalt-catalyzed hydroformylation of 1-heptene produces octanal, which is subsequently hydrogenated to 1-octanol.

Conditions :

  • Catalyst: RhCl(CO)(PPh₃)₂
  • Pressure: 50–100 bar (syngas)
  • Temperature: 100–150°C

Synthesis of Oxirane (Ethylene Oxide)

Direct Oxidation of Ethylene

Silver-catalyzed oxidation of ethylene with oxygen is the dominant industrial method:

$$
\text{C}2\text{H}4 + \frac{1}{2}\text{O}2 \xrightarrow{\text{Ag catalyst}} \text{C}2\text{H}_4\text{O}
$$

Optimized Parameters :

  • Temperature: 200–300°C
  • Selectivity: 80–90%
  • Impurities: CO₂, H₂O

Chlorohydrin Process (Obsolete)

Similar to propylene oxide synthesis, this method is largely phased out due to environmental constraints.

Combinatorial and Purification Strategies

Solvent-Mediated Mixing

Post-synthesis, the components are combined in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance miscibility. Patent US10053436B2 recommends:

  • Dissolving 2-methyloxirane and oxirane in DMF.
  • Adding 1-octanol dropwise under nitrogen.
  • Stirring at 25°C for 24 hours.

Distillation and Crystallization

  • 2-Methyloxirane : Purified via fractional distillation (bp: 34°C).
  • 1-Octanol : Recrystallized from ethyl acetate at -20°C.
  • Oxirane : Stabilized with 0.1% water to prevent polymerization.

Comparative Analysis of Synthesis Routes

Table 1: Efficiency of 2-Methyloxirane Synthesis Methods

Method Catalyst/Reagent Temperature (°C) Yield (%) Reference
Chlorohydrin Ca(OH)₂ 50–80 65–75
Hydroperoxide MoO₃ 80–120 85–90
DMS/DMS Epoxidation KOH, (CH₃)₂S 25–50 75–80

Table 2: 1-Octanol Production Techniques

Method Catalyst Pressure (bar) Yield (%)
Ziegler Synthesis Al(C₂H₅)₃ Ambient 70–80
Hydroformylation RhCl(CO)(PPh₃)₂ 50–100 75–85

Industrial Applications and Scalability

  • 2-Methyloxirane : Polyurethane foams, propylene glycol.
  • 1-Octanol : Plasticizers, surfactants.
  • Oxirane : Sterilants, ethylene glycol.

The DMS-mediated epoxidation (US10053436B2) offers scalability with reduced solvent waste, aligning with green chemistry principles. Conversely, Ziegler alcohol synthesis remains preferred for 1-octanol due to feedstock availability.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxirane; octan-1-ol; oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield alcohols. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2-Methyloxirane; octan-1-ol; oxirane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyloxirane; octan-1-ol; oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes.

Comparison with Similar Compounds

Research and Development Trends

  • 2-Methyloxirane : Focus on sustainable production methods (e.g., cumene oxidation ) and enantioselective synthesis for pharmaceuticals .
  • Oxirane: Innovations in sterilization technologies and biodegradable polymers.

Q & A

Q. What experimental methods are recommended for synthesizing enantiomerically pure 2-methyloxirane derivatives?

Enantioselective synthesis of 2-methyloxirane derivatives can be achieved via chiral synthon-based approaches. For example, (S)-2-methyloxirane was used as a chiral building block in the synthesis of a contact sex pheromone through sequential ring-opening reactions, SN2 allylation of secondary tosylates, and Wittig coupling of chiral aldehydes . Key steps include rigorous control of reaction conditions (e.g., temperature, solvent polarity) and characterization using chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity.

Q. How can oxirane (ethylene oxide) be quantified in biological matrices like exhaled breath?

Gas chromatography-mass spectrometry (GC-MS) coupled with logistic regression models is effective for detecting oxirane in breath samples. A study achieved 88% accuracy in distinguishing TMAU-negative individuals using propylene oxide (a 2-methyloxirane isomer) as a biomarker. Pre-concentration techniques (e.g., thermal desorption) and validation with certified reference materials (e.g., ethylene oxide solutions in DMSO or methanol) are critical for sensitivity .

Q. What are the safety protocols for handling 2-methyloxirane and oxirane in laboratory settings?

Both compounds are volatile and toxic. Use self-contained breathing apparatus (SCBA) during accidental releases, and ensure fume hoods with adequate airflow for experiments. Toxicity assessments for 2-methyloxirane polymers indicate no mutagenic or micronucleus activity, but acute exposure risks (e.g., respiratory irritation) necessitate adherence to OSHA guidelines and immediate medical consultation upon exposure .

Advanced Research Questions

Q. How do substituent modifications on 2-methyloxirane derivatives affect their biological activity?

Structure-activity relationship (SAR) studies show that substituents on the amine or epoxide groups of 2-methyloxirane derivatives influence interactions with bacterial targets. For example, introducing electron-withdrawing groups on the amine enhances antibacterial activity against Gram-positive strains, while bulkier substituents reduce membrane permeability. Computational docking studies (e.g., AutoDock Vina) and in vitro MIC assays are recommended for validation .

Q. What computational methods are suitable for simulating the electronic properties of methyloxirane?

Vibrational circular dichroism (VCD) and time-dependent density functional theory (TD-DFT) with basis sets like 6-31G*(0.3) accurately model the UV absorption and electronic circular dichroism spectra of 2-methyloxirane. These methods account for vibronic coupling effects, critical for interpreting experimental CD spectra and predicting enantioselective reactivity .

Q. How can polymerized oxirane derivatives be characterized for industrial research applications?

Poly(propylene oxide) monoamine-terminated polymers are characterized using gel permeation chromatography (GPC) for molecular weight distribution and NMR for end-group analysis. For example, oxirane-methyl-hexadecyl ether phosphate polymers require FT-IR to confirm phosphate incorporation and dynamic light scattering (DLS) to assess colloidal stability in surfactant applications .

Q. What analytical challenges arise when distinguishing oxirane isomers in complex mixtures?

Isomeric discrimination (e.g., (2R)- vs. (2S)-2-methyloxirane) requires chiral stationary phases in GC or HPLC. A study achieved resolution using a β-cyclodextrin column, with detection limits of 0.1 ppm. Cross-validation with synthetic standards and multivariate analysis (e.g., PCA) improves accuracy in environmental or metabolic profiling .

Methodological Considerations

  • Data Contradictions : While some studies report non-mutagenic properties of 2-methyloxirane polymers , others emphasize acute toxicity risks for oxirane . Researchers must contextualize findings using compound-specific toxicokinetic data.
  • Reproducibility : Detailed experimental sections (e.g., solvent purity, catalyst loading) are essential for replicating syntheses, as minor variations in oxirane ring-opening reactions can lead to divergent products .

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